α-Amylase Inhibition: Class-Level Potency Benchmark Against Acarbose
No direct α-amylase IC50 for C29H23BrN2O5 (CAS 330572-79-7) has been published. However, a congeneric series of 4-bromobenzoic acid hydrazone-Schiff base derivatives (compounds 4–32) was evaluated under identical in vitro conditions. The most potent congener (compound 21) achieved IC50 = 0.21 ± 0.01 μM, which is 6.4-fold more potent than the clinical reference acarbose (IC50 = 1.34 ± 0.01 μM). Twenty-four of twenty-nine derivatives fell within IC50 = 0.21–1.30 μM, all superior to acarbose [1]. Because C29H23BrN2O5 possesses the identical 3-bromobenzoate hydrazone pharmacophore with an extended biphenyl-ether substituent, it is structurally positioned within this active range, but its precise IC50 must be experimentally confirmed.
| Evidence Dimension | α-Amylase inhibitory activity |
|---|---|
| Target Compound Data | Not directly determined for CAS 330572-79-7; congener compound 21 IC50 = 0.21 ± 0.01 μM |
| Comparator Or Baseline | Acarbose IC50 = 1.34 ± 0.01 μM; congener series range IC50 = 0.21–5.50 μM |
| Quantified Difference | Congener compound 21 is 6.4-fold more potent than acarbose; 24/29 congeners exceed acarbose potency |
| Conditions | In vitro α-amylase enzyme inhibition assay; 29 hydrazone-Schiff base derivatives of 4-bromobenzoic acid; methanol solvent with catalytic acetic acid synthesis |
Why This Matters
Procurement of C29H23BrN2O5 enables direct head-to-head α-amylase benchmarking within a validated, high-potency chemotype; the biphenyl substituent is predicted to further modulate potency relative to published congeners.
- [1] Khan, M.; Alam, F.; Alam, A.; Wadood, A.; Shams, S.; Ali, M.; Shah, S.; AlAsmari, A.F.; Alharbi, M.; Alasmari, F. Synthesis of Some Novel 4-Bromobenzoic Acid Clubbed Hydrazone Schiff Base Derivatives as Potent α-Amylase Inhibitors. Lett. Drug Des. Discov. 2024, 21 (15), e137186. View Source
